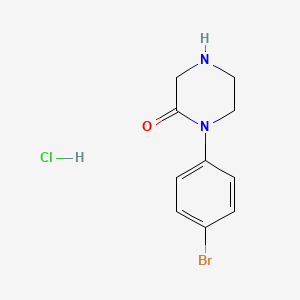

1-(4-Bromophenyl)piperazin-2-one hydrochloride

Description

BenchChem offers high-quality 1-(4-Bromophenyl)piperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)piperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYKSYYPYVFGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-21-0 | |

| Record name | 2-Piperazinone, 1-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis of 1-(4-Bromophenyl)piperazin-2-one hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)piperazin-2-one Hydrochloride

Abstract

This guide provides a comprehensive technical overview for the , a valuable heterocyclic scaffold in medicinal chemistry and drug development. The 1-arylpiperazin-2-one motif is a key structural element in various centrally acting agents, making reliable synthetic routes to its analogues crucial for research. This document details two primary synthetic strategies: a classical multi-step approach involving N-acylation and subsequent intramolecular cyclization, and a modern palladium-catalyzed cross-coupling methodology (Buchwald-Hartwig amidation). A detailed, step-by-step experimental protocol for the classical route is provided, complete with explanations for procedural choices, purification techniques, and methods for analytical characterization. Furthermore, this guide includes a retrosynthetic analysis, troubleshooting advice, and critical safety considerations for the handling of hazardous reagents. All claims and protocols are supported by citations to authoritative scientific literature.

Introduction

The N-arylpiperazine moiety is a privileged scaffold in modern pharmacology, present in numerous approved drugs targeting the central nervous system (CNS).[1] Its structural analogue, the 1-arylpiperazin-2-one core, retains key pharmacophoric features while introducing a lactam function that alters the compound's electronic properties, hydrogen bonding capability, and metabolic stability. These characteristics make 1-arylpiperazin-2-ones attractive targets in the design of novel therapeutics, particularly as ligands for serotonin and dopamine receptors.[2][3]

The target molecule, 1-(4-Bromophenyl)piperazin-2-one, serves as a versatile intermediate. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for screening and lead optimization. The hydrochloride salt form is typically preferred for its improved crystallinity, stability, and aqueous solubility.

This guide presents a detailed examination of the chemical principles and practical methodologies required to synthesize this compound, aimed at researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis & Strategic Planning

A logical retrosynthetic analysis of the target structure reveals two primary disconnection points, leading to the principal synthetic strategies discussed in this guide.

Caption: Retrosynthetic pathways for 1-(4-Bromophenyl)piperazin-2-one.

-

Strategy A (Classical Approach): The most intuitive disconnection is across the N4-C5 bond of the piperazinone ring. This suggests an intramolecular nucleophilic substitution, where an amino group attacks an electrophilic carbon bearing a leaving group. This leads back to an N-aryl-N-(2-aminoethyl)-haloacetamide intermediate, which can be constructed from 4-bromoaniline, a haloacetyl halide, and an ethylenediamine equivalent.

-

Strategy B (Modern Approach): Disconnection across the N1-Aryl bond points towards a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amidation.[4][5] This powerful method directly couples the piperazin-2-one lactam with an activated aryl halide, offering a more convergent and often higher-yielding route.

Synthetic Methodologies

Strategy A: Acylation and Intramolecular Cyclization

This robust, multi-step pathway relies on the sequential formation of key bonds to build the heterocyclic ring.

Step 1: Synthesis of N-(4-bromophenyl)-2-chloroacetamide (Intermediate 1) The synthesis begins with the acylation of 4-bromoaniline with chloroacetyl chloride.[6] This is a standard nucleophilic acyl substitution.

-

Causality of Choices:

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or ethyl acetate is used to dissolve the reactants without participating in the reaction.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

-

Temperature: The reaction is initiated at 0 °C. The dropwise addition of the highly reactive chloroacetyl chloride helps to control the initial exothermic reaction, preventing the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.

-

Step 2: Synthesis and Cyclization to 1-(4-Bromophenyl)piperazin-2-one This step involves introducing the two-carbon aminoethyl unit and performing the key ring-closing reaction. A common method involves reacting Intermediate 1 with ethylenediamine. The primary amine of ethylenediamine is more nucleophilic and will displace the chloride. The resulting secondary amine can then cyclize onto the amide carbonyl, but this can be messy.

A more controlled approach involves reacting Intermediate 1 with mono-Boc-protected ethylenediamine. This ensures selective alkylation on the free primary amine. The subsequent steps are Boc deprotection followed by a base-mediated intramolecular cyclization.

-

Causality of Choices:

-

Protecting Group: The tert-butyloxycarbonyl (Boc) group is used to temporarily block one of the amino groups on ethylenediamine. This prevents polymerization and ensures that the chloroacetamide alkylates the desired nitrogen.

-

Base for Cyclization: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the secondary amine after Boc-group removal. This generates a potent internal nucleophile that readily attacks the amide carbonyl carbon, displacing the aniline nitrogen's proton (after workup) and forming the stable lactam ring.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for this step, as it can dissolve the ionic intermediates and facilitate the SN2-type cyclization.

-

Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amidation

This strategy offers a more convergent route by forming the key N-Aryl bond in a single, powerful step.[1][7] It involves the coupling of piperazin-2-one with an aryl halide, such as 1,4-dibromobenzene.

-

Causality of Choices:

-

Catalyst System: The reaction's success hinges on the choice of a palladium(0) source and a specialized phosphine ligand.

-

Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (which is reduced in situ) are common choices.

-

Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition to the aryl halide, and facilitate the final reductive elimination step. Ligands like Xantphos or BINAP are often effective for C-N bond formation.[4]

-

-

Base: A strong, non-coordinating base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. The base deprotonates the lactam nitrogen, forming the nucleophilic amide that enters the catalytic cycle.

-

Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are used to prevent catalyst deactivation.

-

Caption: Simplified catalytic cycle for Buchwald-Hartwig amidation.

Detailed Experimental Protocol (Strategy A)

This protocol is a representative procedure based on established chemical transformations for synthesizing the target compound via the classical route.[6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |

| 4-Bromoaniline | 172.03 | 106-40-1 | Toxic, handle with care. |

| Chloroacetyl chloride | 112.94 | 79-04-9 | Corrosive, lachrymator. Use in fume hood. |

| Triethylamine (TEA) | 101.19 | 121-44-8 | Corrosive, flammable liquid. |

| Ethylenediamine | 60.10 | 107-15-3 | Corrosive. |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 7646-69-7 | Flammable solid, reacts violently with water. |

| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | 109-99-9 | Flammable, can form explosive peroxides. |

| Hydrochloric Acid (in Dioxane) | 36.46 | 7647-01-0 | Corrosive. |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Flammable. |

| Sodium Sulfate, Anhydrous | 142.04 | 7757-82-6 | Drying agent. |

Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure

Step 1: Synthesis of N-(4-bromophenyl)-2-chloroacetamide (Intermediate 1)

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromoaniline (8.60 g, 50.0 mmol) and 100 mL of anhydrous dichloromethane (DCM).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine (7.0 mL, 5.06 g, 50.0 mmol) to the stirring solution.

-

Add chloroacetyl chloride (4.0 mL, 5.65 g, 50.0 mmol) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. Recrystallize from ethanol/water to obtain pure N-(4-bromophenyl)-2-chloroacetamide as a white to off-white solid.[6]

Step 2 & 3: Alkylation and Intramolecular Cyclization

-

In a flame-dried 500 mL flask under nitrogen, dissolve the N-(4-bromophenyl)-2-chloroacetamide (4.97 g, 20.0 mmol) in 150 mL of anhydrous THF.

-

In a separate flask, add ethylenediamine (4.0 mL, 3.61 g, 60.0 mmol, 3 equivalents) to 50 mL of anhydrous THF.

-

Slowly add the chloroacetamide solution to the ethylenediamine solution at room temperature. A precipitate may form. Stir the reaction for 12-16 hours.

-

Cool the mixture to 0 °C. In a separate, dry flask, prepare a suspension of sodium hydride (60% in mineral oil, 1.20 g, 30.0 mmol) in 50 mL of anhydrous THF.

-

CAUTION: NaH reacts violently with water and is flammable. Transfer the reaction mixture from step 3 slowly via cannula into the NaH suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 6 hours until TLC indicates the consumption of the intermediate.

-

Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 10 mL of water.

-

Remove the THF under reduced pressure. Partition the residue between ethyl acetate (150 mL) and water (100 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 1-(4-Bromophenyl)piperazin-2-one as the free base.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified free base (e.g., 10.0 mmol) in a minimal amount of ethyl acetate or methanol (approx. 50 mL).

-

While stirring, add a 4 M solution of HCl in 1,4-dioxane (3.0 mL, 12.0 mmol, 1.2 equivalents) dropwise.

-

A white precipitate should form immediately. Stir the suspension for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual solvent, and dry under vacuum to afford the final product, 1-(4-Bromophenyl)piperazin-2-one hydrochloride .

Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

Melting Point: To assess purity; a sharp melting range is indicative of a pure compound.

-

FT-IR Spectroscopy: To identify key functional groups, such as the lactam carbonyl (C=O) and N-H stretches.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: Highly toxic, corrosive, or volatile reagents such as chloroacetyl chloride, triethylamine, and anhydrous solvents must be handled in a certified chemical fume hood.

-

Reactive Reagents: Sodium hydride (NaH) is extremely water-reactive and can ignite upon contact with moisture or protic solvents. It should be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Acylation) | Inactive 4-bromoaniline (oxidized); insufficient base; moisture in the reaction. | Use freshly purified 4-bromoaniline. Ensure all glassware is dry and use anhydrous solvent. Ensure 1.0-1.1 equivalents of TEA are used. |

| Polymerization during Alkylation | Both amines of ethylenediamine reacting with the chloroacetamide. | Use a larger excess of ethylenediamine (3-5 eq.) to favor mono-alkylation. Alternatively, use a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine) followed by a deprotection step. |

| Incomplete Cyclization (Step 3) | Insufficient or deactivated base; reaction time too short. | Ensure NaH is fresh and properly dispensed. Use a stronger base like KOtBu if needed. Extend reflux time and monitor by TLC. |

| Product fails to precipitate as HCl salt | Product is too soluble in the chosen solvent; insufficient HCl added. | Try a less polar solvent system for precipitation (e.g., DCM/ether). Add more HCl solution dropwise. If necessary, remove all solvent and re-dissolve in a different system. |

Conclusion

The is readily achievable through a logical, multi-step sequence involving acylation and intramolecular cyclization. This classical approach provides a reliable, albeit lengthy, route to the target compound. For laboratories equipped for modern organometallic chemistry, the Buchwald-Hartwig amidation represents a more efficient and convergent alternative that should be considered for library synthesis or scale-up operations. Careful execution of the experimental procedures and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central (PMC). Available at: [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health (NIH). Available at: [Link]

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). Available at: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]

-

Supplementary Information for Mechanochemical synthesis of N-aryl sydnones. The Royal Society of Chemistry. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)piperazin-2-one Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth examination of 1-(4-Bromophenyl)piperazin-2-one hydrochloride (CAS: 1187931-21-0), a pivotal intermediate in contemporary medicinal chemistry.[1] We will explore its core physicochemical properties, outline robust synthetic and purification protocols, and discuss its strategic applications in drug discovery, particularly as a versatile scaffold for library synthesis via cross-coupling reactions. This document is intended for researchers, chemists, and drug development scientists, offering expert insights into the practical handling and strategic utilization of this valuable chemical entity.

Introduction: The Strategic Value of the Phenylpiperazinone Scaffold

The phenylpiperazinone motif is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally active therapeutic agents due to its rigid conformation and defined vectors for substituent placement. The introduction of a bromine atom at the para-position of the phenyl ring, as seen in 1-(4-Bromophenyl)piperazin-2-one, is a deliberate strategic choice. This halogen serves as a highly versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, thereby unlocking access to a vast and diverse chemical space. The hydrochloride salt form is commonly employed to enhance the compound's aqueous solubility and handling characteristics, which are critical considerations for both synthetic manipulation and biological screening.

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its effective application.

Physicochemical Properties

The key properties of 1-(4-Bromophenyl)piperazin-2-one hydrochloride are summarized in the table below. This data is essential for designing synthetic reactions, developing analytical methods, and planning formulation strategies.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-bromophenyl)piperazin-2-one;hydrochloride | |

| CAS Number | 1187931-21-0 | [1] |

| Molecular Formula | C₁₀H₁₂BrClN₂O | |

| Molecular Weight | 291.57 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 275-280 °C | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Canonical SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Br.Cl | |

| InChI Key | WORBLAPBQYNWAU-UHFFFAOYSA-N (Free Base) |

Spectroscopic Profile (Expected)

While specific spectra are batch-dependent, the expected spectroscopic signatures are crucial for structural verification and quality control.

-

¹H NMR: The spectrum should feature distinct signals for the aromatic protons of the bromophenyl ring, typically in the δ 7.0-7.6 ppm region, exhibiting a characteristic AA'BB' splitting pattern. Aliphatic protons of the piperazinone ring will appear as multiplets in the upfield region (δ 3.0-4.5 ppm).

-

¹³C NMR: Key resonances will include the carbonyl carbon (C=O) of the amide at approximately δ 165-170 ppm, aromatic carbons (δ 115-145 ppm), and aliphatic carbons of the piperazinone ring (δ 40-60 ppm).

-

Mass Spectrometry (MS-ESI): In positive ion mode, the spectrum will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₂BrN₂O⁺. The isotopic pattern will be characteristic of a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹. Other significant peaks include N-H stretching (if any secondary amine is present as an impurity), C-N stretching, and aromatic C-H and C-Br vibrations.

Synthesis and Purification Strategy

The synthesis of 1-(4-Bromophenyl)piperazin-2-one hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Pathway Overview

A logical and commonly employed synthetic route begins with the acylation of 4-bromoaniline, followed by an intramolecular cyclization to form the piperazinone ring. The final step is the formation of the hydrochloride salt.

Caption: A representative synthetic pathway for 1-(4-Bromophenyl)piperazin-2-one HCl.

Experimental Protocol: Synthesis and Salt Formation

Expertise & Experience: The choice of base in the initial acylation step is critical; a mild inorganic base like sodium bicarbonate is preferred over tertiary amines to avoid competitive N-acylation of the amine base. The cyclization step is typically driven by heat, and the final salt formation requires an anhydrous acidic solution to ensure precipitation of a high-purity, non-hygroscopic solid.

Protocol Steps:

-

Acylation: Dissolve 4-bromoaniline (1.0 eq) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate (2.5 eq). Cool the biphasic mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.05 eq) dropwise to the stirring mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-N-(4-bromophenyl)acetamide, which can often be used without further purification.

-

Cyclization: Combine the crude acetamide intermediate with an excess of aqueous ethylamine (e.g., 70% solution, ~5 eq). Heat the mixture in a sealed vessel at 80-100 °C for 4-8 hours.

-

Cool the reaction mixture to room temperature. Extract the product into a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude free base, 1-(4-Bromophenyl)piperazin-2-one, by column chromatography on silica gel.

-

Trustworthiness (Salt Formation & Verification): Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a 1M or 2M solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete. The formation of a solid precipitate from a clear solution is a primary indicator of successful salt formation.

-

Stir the resulting slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual solvent and impurities.

-

Dry the product under vacuum at 40-50 °C to yield 1-(4-Bromophenyl)piperazin-2-one hydrochloride as a stable, crystalline solid.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile building block for creating libraries of novel molecules.

Scaffold for Library Synthesis via Cross-Coupling

The aryl bromide functionality is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.

Authoritative Grounding & Comprehensive References: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction widely used in the pharmaceutical industry for the formation of C(sp²)-C(sp²) bonds.[2] It offers broad functional group tolerance, readily available starting materials (boronic acids/esters), and generally high yields.[3][4]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for coupling an aryl boronic acid to the 1-(4-Bromophenyl)piperazin-2-one scaffold.

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Use this compound in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture.

-

Toxicity: While the specific toxicology has not been fully investigated, compounds of this class should be handled as potentially harmful.[5] A Safety Data Sheet (SDS) for this compound indicates no known specific hazards, but standard precautions for laboratory chemicals are strongly advised.[1]

Conclusion

1-(4-Bromophenyl)piperazin-2-one hydrochloride is a high-value, strategically designed chemical intermediate. Its stable, easy-to-handle salt form and, more importantly, the presence of a synthetically versatile aryl bromide handle make it an indispensable tool for medicinal chemists. The ability to readily diversify the core scaffold through robust and reliable methods like the Suzuki-Miyaura coupling allows for the efficient exploration of structure-activity relationships, accelerating the journey of drug discovery and development.

References

-

PubChem Compound Summary for CID 53407127, 1-(4-bromophenyl)piperazin-2-one. National Center for Biotechnology Information. [Link]

-

PubChemLite for C10H11BrN2O, 1-(4-bromophenyl)piperazin-2-one. University of Luxembourg. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Bromophenyl)piperazin-2-one Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)piperazin-2-one hydrochloride is a synthetic compound featuring a phenylpiperazine scaffold, a common motif in centrally active pharmaceuticals, modified with a lactam function. While this specific molecule is not extensively characterized in publicly available literature, its structural components suggest a potential interaction with neurotransmitter systems in the central nervous system (CNS). This technical guide synthesizes information from related compounds to propose a putative mechanism of action for 1-(4-Bromophenyl)piperazin-2-one hydrochloride, focusing on its potential as a modulator of serotonergic and dopaminergic pathways. Furthermore, this guide provides a comprehensive framework of experimental protocols to systematically investigate and validate this hypothesized mechanism.

Introduction: Deconstructing the Molecule

The structure of 1-(4-Bromophenyl)piperazin-2-one hydrochloride combines two key chemical features: the 1-(4-bromophenyl)piperazine core and a piperazin-2-one ring. The phenylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, known for its interaction with a variety of CNS receptors.[1][2] The bromo-substitution on the phenyl ring can influence receptor affinity and selectivity.[3] The introduction of a carbonyl group at the 2-position of the piperazine ring to form a lactam is a significant modification that alters the molecule's stereoelectronic properties and hydrogen bonding capabilities, likely leading to a unique pharmacological profile compared to its non-ketonic parent compound, 1-(4-bromophenyl)piperazine.

Piperazine derivatives are a broad class of compounds with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through the modulation of monoamine neurotransmitter pathways.[1][4] The parent compound, 1-(4-bromophenyl)piperazine, is a known intermediate in the synthesis of psychoactive drugs targeting serotonin receptors.[5]

A Proposed Mechanism of Action: Targeting Serotonin and Dopamine Receptors

Based on the structure-activity relationships of known phenylpiperazine derivatives, it is hypothesized that 1-(4-Bromophenyl)piperazin-2-one hydrochloride acts as a modulator of serotonin (5-HT) and potentially dopamine (D) receptors. The specific interactions are likely influenced by the lactam moiety.

Primary Hypothesis: Modulation of Serotonin Receptors

The primary putative mechanism of action is the interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Phenylpiperazine derivatives frequently exhibit affinity for these receptors.[3] The nature of this interaction (agonist, antagonist, or partial agonist) would determine the ultimate physiological effect.

Secondary Hypothesis: Dopamine Receptor Interaction

A secondary, yet plausible, mechanism involves the modulation of dopamine receptors, such as the D2 subtype. Cross-reactivity between serotonergic and dopaminergic ligands is common, especially for compounds with a piperazine scaffold.

The following diagram illustrates the proposed signaling pathways that could be modulated by 1-(4-Bromophenyl)piperazin-2-one hydrochloride, assuming it acts as an antagonist at the 5-HT2A receptor and a partial agonist at the 5-HT1A receptor, common profiles for some psychoactive phenylpiperazines.

Caption: Figure 1: Hypothesized dual modulation of serotonergic pathways.

Experimental Validation Workflow

A systematic approach is required to elucidate the mechanism of action of 1-(4-Bromophenyl)piperazin-2-one hydrochloride. The following experimental workflow is proposed:

Caption: Figure 2: A phased experimental workflow for mechanism elucidation.

Phase 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 1-(4-Bromophenyl)piperazin-2-one hydrochloride for a panel of CNS receptors.

Protocol: Radioligand Displacement Assay

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2).

-

Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype.

-

Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and increasing concentrations of 1-(4-Bromophenyl)piperazin-2-one hydrochloride.

-

Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibitory constant) values by non-linear regression analysis using the Cheng-Prusoff equation.

Data Summary Table:

| Receptor Subtype | Radioligand | Ki (nM) of 1-(4-Bromophenyl)piperazin-2-one HCl |

| 5-HT1A | [3H]8-OH-DPAT | Experimental Value |

| 5-HT2A | [3H]Ketanserin | Experimental Value |

| D2 | [3H]Spiperone | Experimental Value |

| Other Targets | Relevant Ligand | Experimental Value |

Phase 2: In Vitro Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, partial agonist, or inverse agonist) of the compound at the identified target receptors.

Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

-

Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells with human 5-HT2A) in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 1-(4-Bromophenyl)piperazin-2-one hydrochloride to the wells. To test for antagonistic activity, pre-incubate with the compound before adding a known agonist (e.g., serotonin).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol: cAMP Assay (for Gi/Gs-coupled receptors like 5-HT1A/D2)

-

Cell Culture: Use cells expressing the receptor of interest.

-

Compound Treatment: Treat the cells with the test compound. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the effect of the compound on cAMP production.

Conclusion and Future Directions

The structural features of 1-(4-Bromophenyl)piperazin-2-one hydrochloride strongly suggest its potential as a modulator of central neurotransmitter systems, particularly serotonin and dopamine receptors. The proposed mechanism of action, centered on interactions with 5-HT1A and 5-HT2A receptors, provides a solid foundation for further investigation. The experimental workflow outlined in this guide offers a systematic and robust approach to elucidate the precise molecular targets and functional activities of this compound. Successful characterization could pave the way for its development as a novel therapeutic agent for CNS disorders.

References

-

Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats. Neurochemical Research, 38(11), 2305-2312. [Link]

-

BRL-52537. Wikipedia. [Link]

-

Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats. Journal of Cerebral Blood Flow & Metabolism, 23(6), 718-725. [Link]

-

Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats. Stroke, 34(5), 1304-1309. [Link]

-

Neuroprotective κ-Opioid Receptor Agonist BRL 52537 Attenuates Ischemia-Evoked Nitric Oxide Production In Vivo in Rats. Stroke, 34(5), 1304-1309. [Link]

-

1-(4-Bromophenyl)piperazine hydrochloride. African Rock Art. [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. [Link]

-

Piperazine. Wikipedia. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

(S)-(4-Bromophenyl)(2-(4-Chlorophenyl)Piperazin-1-Yl)Methanone Hydrochloride. My Skin Recipes. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine.

-

1-(4-Bromophenyl)piperazine hydrochloride. PubChem. [Link]

-

Piperazine-based P2X4 receptor antagonists. PubMed. [Link]

-

1-(4-Bromophenyl)piperazine (hydrochloride). Bertin Technologies. [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. [Link]

Sources

1-(4-Bromophenyl)piperazin-2-one hydrochloride structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-(4-Bromophenyl)piperazin-2-one Hydrochloride and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) surrounding the 1-(4-Bromophenyl)piperazin-2-one hydrochloride scaffold. As a Senior Application Scientist, the following sections synthesize foundational medicinal chemistry principles with actionable insights for the development of novel therapeutics based on this chemical class. We will delve into the rationale behind structural modifications, outline robust experimental protocols for evaluation, and contextualize the compound's activity within relevant biological pathways.

Introduction: The Phenylpiperazinone Scaffold in Modern Drug Discovery

The 1-phenylpiperazin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active agents. Its structural rigidity, coupled with the potential for substitution at multiple points, allows for the fine-tuning of physicochemical properties and target-specific interactions. The compound 1-(4-Bromophenyl)piperazin-2-one hydrochloride has emerged as a key intermediate and a foundational structure for the development of potent and selective modulators of various biological targets. This guide will dissect the key structural features of this molecule and its analogs, providing a framework for rational drug design and lead optimization.

Deconstructing the Core: A Multi-Point Analysis of the Structure-Activity Relationship

The SAR of the 1-(4-Bromophenyl)piperazin-2-one series can be systematically explored by considering modifications at three primary locations: the phenyl ring, the piperazinone core, and the nitrogen atoms.

The Phenyl Ring: A Gateway to Potency and Selectivity

Substitutions on the phenyl ring are a critical determinant of a compound's biological activity. The nature, position, and size of these substituents can profoundly influence binding affinity, selectivity, and pharmacokinetic properties.

-

The Role of Halogenation: The presence of a bromine atom at the 4-position, as in the parent compound, is a common strategy in medicinal chemistry. Halogens can increase metabolic stability by blocking potential sites of oxidation. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can significantly enhance binding affinity.

-

Positional Isomers and Steric Effects: The position of the substituent on the phenyl ring is crucial. Moving the bromo group from the para (4) position to the meta (3) or ortho (2) position can drastically alter the compound's interaction with its target due to steric hindrance or the loss of key interactions.

The Piperazinone Core: A Rigid Scaffold for Optimal Presentation

The piperazinone ring serves as a rigid spacer, holding the phenyl ring and other substituents in a defined spatial orientation. Modifications to this core are generally less common but can be employed to alter solubility and other physicochemical properties.

The Piperazinone Nitrogens: Modulating Polarity and Further Interactions

The nitrogen atoms of the piperazinone ring offer additional points for modification. The N4 nitrogen, in particular, is a common site for the introduction of various substituents to explore new interaction points within the target's binding site and to modulate the overall polarity and basicity of the molecule.

Table 1: Illustrative SAR Data for 1-Phenylpiperazin-2-one Analogs

| Compound | R1 (Phenyl Substitution) | R2 (N4 Substitution) | Target Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| 1 | 4-Br | H | 15 | 45 |

| 2 | 4-Cl | H | 25 | 70 |

| 3 | 4-F | H | 50 | 120 |

| 4 | 3-Br | H | 80 | 200 |

| 5 | 4-Br | CH3 | 10 | 30 |

| 6 | 4-Br | (CH2)2OH | 18 | 55 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Experimental Protocols for SAR Elucidation

A robust and systematic approach to generating and interpreting SAR data is fundamental. The following protocols outline a validated workflow for characterizing novel analogs of 1-(4-Bromophenyl)piperazin-2-one.

Synthesis of Analogs

The synthesis of 1-(4-Bromophenyl)piperazin-2-one hydrochloride and its derivatives typically involves a multi-step process. A common route is the cyclization of an appropriate N-substituted ethylenediamine with a suitable reagent.

Diagram 1: Generalized Synthetic Workflow

Caption: A typical synthetic pathway for producing 1-(4-Bromophenyl)piperazin-2-one HCl.

In Vitro Evaluation

3.2.1. Primary Binding Assay (Radioligand Binding)

-

Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor.

-

Materials: Target receptor-expressing cell membranes, a suitable radioligand (e.g., [3H]-ligand), test compounds, scintillation fluid, and a microplate scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate the cell membranes, radioligand, and test compound (or vehicle) in a suitable assay buffer.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

3.2.2. Functional Assay (Cell-Based Reporter Assay)

-

Objective: To determine the functional activity (e.g., IC50 or EC50) of the test compounds.

-

Materials: A cell line stably expressing the target of interest and a reporter gene (e.g., luciferase) under the control of a response element, test compounds, and a luminometer.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate for a period sufficient to allow for a functional response (e.g., 6-24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Plot the dose-response curve and calculate the IC50 or EC50 value.

-

Diagram 2: Experimental Workflow for In Vitro SAR

Caption: A systematic workflow for the in vitro evaluation of novel analogs.

Hypothesized Mechanism of Action and Signaling Pathways

While the specific target of 1-(4-Bromophenyl)piperazin-2-one hydrochloride can vary depending on the overall substitution pattern, compounds with this scaffold are frequently investigated as modulators of G-protein coupled receptors (GPCRs) or ion channels. For instance, many phenylpiperazine derivatives exhibit activity at serotonergic or dopaminergic receptors.

Diagram 3: A Potential GPCR Signaling Pathway

An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazin-2-one Hydrochloride: Synthesis, Context, and Future Directions

A Senior Application Scientist's Perspective on a Niche Chemical Entity

Foreword: Navigating the Known and the Unknown

In the vast landscape of chemical compounds, some are extensively studied, with a rich history of discovery and application, while others remain in the relative obscurity of chemical catalogs, awaiting their moment of scientific inquiry. 1-(4-Bromophenyl)piperazin-2-one hydrochloride falls into the latter category. While a specific, detailed history of its discovery is not prominently documented in peer-reviewed literature, its constituent chemical motifs—the N-arylpiperazine and the piperazin-2-one core—are of profound importance in medicinal chemistry. This guide, therefore, takes a holistic approach. It provides a comprehensive look at the broader chemical class to which this compound belongs, details a representative synthesis of a closely related analogue, and contextualizes its potential significance for researchers and drug development professionals.

The N-Arylpiperazine and Piperazin-2-one Scaffolds: Privileged Structures in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its versatile structure has made it a cornerstone in the development of new bioactive molecules for a wide range of diseases.[1][2] When one of the nitrogen atoms is attached to an aryl group, it forms an N-arylpiperazine, a structural feature present in numerous drugs with diverse pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer properties.[3][4][5] The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1][2]

The piperazin-2-one scaffold, a derivative of piperazine with a carbonyl group at the 2-position, has also garnered significant interest. This modification introduces a lactam functional group, which can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability.

The combination of an N-aryl group with a piperazin-2-one core, as seen in 1-(4-Bromophenyl)piperazin-2-one hydrochloride, creates a molecule with potential for a wide array of biological activities. The 4-bromophenyl substituent is a common feature in medicinal chemistry, often used to probe structure-activity relationships, as the bromine atom can modulate lipophilicity and engage in halogen bonding.

Synthesis and Mechanistic Insights: A Representative Protocol

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride

Objective: To synthesize 1-(4-Bromophenyl)piperazine hydrochloride via nucleophilic substitution reaction between 4-bromoaniline and bis(2-chloroethyl)amine hydrochloride.

Materials:

-

4-Bromoaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol monomethyl ether (solvent)

-

Sodium carbonate (base)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

-

Solvent and Base Addition: Add diethylene glycol monomethyl ether as the solvent and sodium carbonate (2 equivalents) as a base to neutralize the hydrogen chloride generated during the reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)piperazine free base.

-

Salt Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry to yield 1-(4-Bromophenyl)piperazine hydrochloride.

Causality Behind Experimental Choices:

-

Solvent: Diethylene glycol monomethyl ether is a high-boiling polar aprotic solvent, which is ideal for this type of nucleophilic substitution reaction that requires elevated temperatures.

-

Base: Sodium carbonate is a mild inorganic base used to scavenge the HCl formed, driving the reaction to completion.

-

Salt Formation: The conversion to the hydrochloride salt often improves the compound's stability and handling properties, and it is a common form for pharmaceutical compounds.

Visualizing the Synthesis

Caption: Synthetic scheme for 1-(4-Bromophenyl)piperazine hydrochloride.

Physicochemical and Spectroscopic Data

While experimental data for 1-(4-Bromophenyl)piperazin-2-one hydrochloride is scarce, computational and database entries provide some predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂O·HCl | - |

| Molecular Weight | 291.57 g/mol | - |

| Monoisotopic Mass | 253.00548 Da | - |

| Predicted XlogP | 1.3 | - |

| CAS Number | Not available | - |

Note: The properties listed are for the parent compound 1-(4-bromophenyl)piperazin-2-one and do not include the hydrochloride salt.

Potential Pharmacological Relevance and Future Research

The structural motifs within 1-(4-Bromophenyl)piperazin-2-one hydrochloride suggest several avenues for pharmacological investigation.

-

Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their activity on various neurotransmitter receptors, including serotonin and dopamine receptors.[3][5][8] This makes them valuable scaffolds for the development of drugs for psychiatric and neurological disorders.[9][10] The specific substitution pattern of 1-(4-Bromophenyl)piperazin-2-one hydrochloride could confer novel selectivity and activity at these receptors.

-

Anticancer Properties: A growing body of research has highlighted the potential of arylpiperazine derivatives as anticancer agents.[4][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

-

Antimicrobial Activity: Some arylpiperazine derivatives have demonstrated broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi.[13]

Future research on 1-(4-Bromophenyl)piperazin-2-one hydrochloride would logically begin with a validated synthesis and full characterization of the compound. Subsequently, screening for biological activity in assays related to CNS disorders, cancer, and infectious diseases could reveal its therapeutic potential. Structure-activity relationship (SAR) studies, involving modification of the aryl ring and the piperazinone core, would be a crucial next step in optimizing any identified biological activity.

Conclusion

1-(4-Bromophenyl)piperazin-2-one hydrochloride represents a chemical entity with untapped potential. While its specific history of discovery remains elusive, its structural components are deeply rooted in the history of medicinal chemistry and drug discovery. By understanding the synthesis, properties, and biological activities of the broader class of N-arylpiperazines and piperazinones, researchers are well-equipped to explore the potential of this and other novel compounds. This guide serves as a foundational resource, providing both the established scientific context and a forward-looking perspective on the research opportunities that await.

References

-

Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. ACS Medicinal Chemistry Letters. Available at: [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

-

The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

-

Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Chemistry. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. National Institutes of Health. Available at: [Link]

-

Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. 1 Computational Simulation of Ligand−Receptor Interaction of 5-HT 1A R Agonists with Selectivity over α 1 -Adrenoceptors. ResearchGate. Available at: [Link]

-

A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

-

Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Scilit. Available at: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Institutes of Health. Available at: [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog. Available at: [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Serotonergic Characterization of 1-(4-Bromophenyl)piperazin-2-one Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for targeting central nervous system (CNS) disorders through the modulation of serotonergic and dopaminergic pathways.[1][2] This guide focuses on a novel, yet under-characterized, derivative: 1-(4-Bromophenyl)piperazin-2-one hydrochloride . While extensive research exists for traditional arylpiperazines, the introduction of a carbonyl group at the 2-position of the piperazine ring presents an intriguing structural modification with the potential to alter receptor affinity, selectivity, and functional activity. This document provides a comprehensive, technically-grounded framework for the synthesis, purification, and detailed pharmacological evaluation of this compound, with a specific focus on its potential as a serotonin receptor modulator. It is designed to serve as a roadmap for researchers aiming to elucidate the therapeutic promise of this and related chemical entities.

Rationale and Strategic Context

The serotonergic system, with its diverse array of receptor subtypes (5-HT1 to 5-HT7), is implicated in a wide range of physiological and pathological processes, including mood, cognition, and anxiety.[3] Consequently, ligands that can selectively modulate these receptors are of high therapeutic value. Arylpiperazine derivatives are well-represented among approved CNS drugs, such as the anxiolytic buspirone (a 5-HT1A partial agonist) and the atypical antipsychotic aripiprazole (with a complex multi-receptor profile).[2][4]

The core hypothesis for investigating 1-(4-Bromophenyl)piperazin-2-one is that the introduction of the lactam functionality (the -C=O group in the piperazine ring) may introduce unique steric and electronic properties. This could influence the interaction with key amino acid residues in the receptor binding pocket, potentially leading to a novel pharmacological profile compared to its non-keto analog, 1-(4-bromophenyl)piperazine. This guide outlines the necessary experimental steps to rigorously test this hypothesis.

Synthesis and Analytical Validation

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 4-bromoaniline.

-

Step 1: N-Alkylation of 4-Bromoaniline with Ethyl Bromoacetate. This initial step forms the ester precursor necessary for the subsequent cyclization.

-

Step 2: Reductive Amination and Cyclization. The intermediate is then reacted with an aminoacetaldehyde equivalent followed by reductive amination and spontaneous intramolecular cyclization to form the piperazin-2-one ring.

-

Step 3: Salt Formation. The final free base is converted to the hydrochloride salt to improve stability and aqueous solubility.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 1-(4-Bromophenyl)piperazin-2-one Hydrochloride: A Predictive Roadmap for Drug Discovery

An In-depth Technical Guide

Abstract: The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of pathologies. This guide focuses on the novel, yet underexplored, molecule 1-(4-Bromophenyl)piperazin-2-one hydrochloride . While direct therapeutic data on this specific compound is nascent, its structural components—the phenylpiperazine moiety and a lactam function—suggest a rich potential for pharmacological activity, particularly within the central nervous system (CNS). This document provides a predictive framework for researchers and drug development professionals, outlining hypothesized mechanisms of action, potential therapeutic applications, and a comprehensive, step-by-step roadmap for preclinical evaluation. By synthesizing data from structurally analogous compounds, we aim to provide a scientifically rigorous foundation to accelerate the investigation of this promising molecule.

Molecular Profile and Rationale for Investigation

1-(4-Bromophenyl)piperazin-2-one hydrochloride is a derivative of the well-known phenylpiperazine class of compounds. The structure is characterized by three key features:

-

A Phenylpiperazine Core: The 1-phenylpiperazine motif is a privileged scaffold in neuropharmacology. It is a common feature in drugs designed to modulate serotonergic and dopaminergic systems.[1][2] The substitution pattern on the phenyl ring is critical for receptor affinity and selectivity.

-

A Para-Bromo Substitution: The bromine atom at the 4-position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. Halogenation is a common strategy in drug design to enhance binding affinity to target proteins and improve pharmacokinetic profiles, such as increasing metabolic stability or facilitating blood-brain barrier penetration.

-

A Piperazin-2-one (Lactam) Ring: The presence of a carbonyl group introduces a lactam structure. This feature imparts rigidity compared to a standard piperazine ring and introduces a hydrogen bond acceptor, which can critically alter binding interactions with biological targets.

Given that 1-(4-Bromophenyl)piperazine is a known key intermediate for synthesizing neuromodulatory drugs like aripiprazole, the addition of the -one functional group presents a novel chemical entity with a high probability of retaining or possessing uniquely modified CNS activity.[3]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN₂O · HCl | (Predicted) |

| Molecular Weight | 292.58 g/mol | (Predicted) |

| Appearance | White to off-white crystalline solid | [4] (Analogue) |

| Solubility | Soluble in DMSO and PBS (pH 7.2) | [5] (Analogue) |

Proposed Synthesis Workflow

A robust and reproducible synthesis is the first step in any drug discovery program. Based on established methodologies for similar compounds, a plausible synthetic route for 1-(4-Bromophenyl)piperazin-2-one hydrochloride is proposed. The following workflow outlines a two-step process starting from commercially available reagents.

Causality of Experimental Choices: This proposed pathway leverages a well-established nucleophilic substitution reaction followed by cyclization. The choice of a strong base like sodium hydride is critical for the deprotonation of the secondary amine, facilitating an efficient intramolecular cyclization to form the lactam ring. The final step involves converting the free base to its hydrochloride salt to improve stability and aqueous solubility for biological assays.[3]

Step-by-Step Protocol:

-

Step 1: N-Alkylation of 4-Bromoaniline.

-

To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent like acetonitrile, add N-(2-chloroethyl)glycine ethyl ester (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

-

Heat the reaction mixture at reflux (approx. 80°C) for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting intermediate ester using column chromatography.

-

-

Step 2: Intramolecular Cyclization (Lactam Formation).

-

Dissolve the purified intermediate from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Add sodium hydride (NaH) (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the 1-(4-Bromophenyl)piperazin-2-one free base.

-

-

Step 3: Salt Formation.

-

Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in ether (e.g., 2 M HCl in Et₂O) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product, 1-(4-Bromophenyl)piperazin-2-one hydrochloride.

-

Synthesis Visualization

Caption: Proposed synthetic workflow for 1-(4-Bromophenyl)piperazin-2-one hydrochloride.

Predicted Therapeutic Applications & Mechanisms of Action

The therapeutic potential of this molecule is inferred from the extensive pharmacology of the phenylpiperazine class. Many of these compounds modulate monoamine neurotransmitter systems, making them candidates for treating psychiatric and neurological disorders.[1][2][6]

Primary Hypothesis: CNS Agent for Mood and Psychotic Disorders

The most probable application is in the treatment of depression, anxiety, or psychosis.[2][4] Phenylpiperazines frequently exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[1][3] The specific 1-(4-Bromophenyl) moiety is present in precursors to drugs that target these systems.

Hypothesized Mechanism of Action: The compound could act as a modulator of key CNS receptors, such as:

-

5-HT₁ₐ and 5-HT₂ₐ Receptors: Many antidepressants and antipsychotics derive their efficacy from interactions with these serotonin receptor subtypes. Activity at 5-HT₁ₐ receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics.[4]

-

Dopamine D₂ Receptors: Blockade of D₂ receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs.[7]

-

Serotonin Transporter (SERT): Inhibition of serotonin reuptake is the mechanism of the most widely prescribed class of antidepressants (SSRIs).

The lactam ring could confer a unique receptor-binding profile compared to more flexible piperazine analogues, potentially leading to improved selectivity and a better side-effect profile.

Hypothetical Signaling Pathway

Caption: Hypothesized antagonistic action at the 5-HT₂ₐ receptor signaling pathway.

Secondary Hypotheses: Broader Pharmacological Potential

While CNS applications are primary, the piperazine scaffold is notoriously versatile.[8][9] Further screening could reveal activities in other domains:

-

Anticancer: Numerous piperazine derivatives have been investigated as anticancer agents, targeting various kinases or cell cycle proteins.[8]

-

Antihistamine: The piperazine ring is present in well-known H₁ receptor antagonists like cetirizine.[6]

-

Antiviral/Antibacterial: Some piperazine-containing molecules have demonstrated antimicrobial properties.[9]

A Roadmap for Preclinical Evaluation

To validate these hypotheses, a structured, multi-tiered evaluation process is essential. This roadmap provides a logical progression from initial in vitro screening to more complex in vivo models.

Trustworthiness of the Protocol: This workflow is designed as a self-validating system. Each stage provides the necessary data to justify progression to the next, more resource-intensive stage. For example, potent and selective receptor binding in vitro is a prerequisite for initiating in vivo efficacy studies.

Tier 1: In Vitro Profiling - Target Identification & Selectivity

-

Objective: To identify the primary biological targets and determine the compound's potency and selectivity.

-

Methodology: Receptor Binding Assays.

-

Primary Screening: Screen the compound against a broad panel of CNS targets, including a comprehensive list of serotonin, dopamine, adrenergic, and histamine receptors. A commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) is efficient for this.

-

Dose-Response Analysis: For any "hits" identified in the primary screen (e.g., >50% inhibition at 1 µM), perform concentration-response curves to determine binding affinity (Kᵢ) and potency (IC₅₀).

-

Functional Assays: Characterize the nature of the interaction (agonist, antagonist, inverse agonist) for the highest affinity targets using cell-based functional assays (e.g., calcium flux for Gq-coupled receptors, cAMP for Gs/Gi-coupled receptors).

-

-

Data Analysis: Summarize Kᵢ and IC₅₀ values in a table to create a selectivity profile. High affinity for a specific target (e.g., Kᵢ < 100 nM) with >100-fold selectivity over other targets is considered a promising lead.

Tier 2: In Vivo Pharmacokinetics and Exploratory Toxicology

-

Objective: To assess the drug-like properties of the compound, including its ability to reach the target organ (the brain) and its basic safety profile.

-

Methodology: Rodent Models (Mice or Rats).

-

Pharmacokinetic (PK) Study: Administer a single dose of the compound via relevant routes (e.g., intravenous for bioavailability, oral and intraperitoneal for screening). Collect blood and brain tissue samples at multiple time points. Analyze plasma and brain concentrations using LC-MS/MS to determine key parameters like Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and brain-to-plasma ratio.

-

Acute Toxicity: Administer escalating single doses to a small group of animals and observe for overt signs of toxicity or mortality over 7-14 days to estimate the maximum tolerated dose (MTD).

-

-

Data Analysis: A favorable PK profile includes good oral bioavailability and a brain-to-plasma ratio > 1. The MTD provides the dose range for subsequent efficacy studies.

Tier 3: In Vivo Efficacy - Proof-of-Concept Studies

-

Objective: To test whether the compound has the desired therapeutic effect in validated animal models of human disease.

-

Methodology: Disease-Relevant Animal Models.

-

Antidepressant/Anxiolytic Models:

-

Forced Swim Test (FST): An acute model where a reduction in immobility time suggests antidepressant-like activity.

-

Elevated Plus Maze (EPM): An increase in the time spent in the open arms suggests anxiolytic activity.

-

-

Antipsychotic Models:

-

Apomorphine-Induced Stereotypy: Inhibition of stereotyped climbing or gnawing behavior induced by a dopamine agonist suggests D₂ receptor antagonism.[7]

-

Prepulse Inhibition (PPI) of Startle: Reversal of deficits in sensorimotor gating (a model for schizophrenia) indicates potential antipsychotic efficacy.

-

-

-

Data Analysis: Compare the behavioral outcomes in compound-treated groups to vehicle- and positive-control-treated groups using appropriate statistical analyses (e.g., ANOVA, t-test).

Preclinical Evaluation Workflow Diagram

Caption: A tiered workflow for the preclinical evaluation of the target compound.

Conclusion and Future Directions

1-(4-Bromophenyl)piperazin-2-one hydrochloride stands as a promising, albeit uncharacterized, chemical entity. Its structure strongly suggests a high potential for activity as a modulator of CNS targets, particularly serotonin and dopamine receptors. The true therapeutic value of this compound can only be unlocked through a systematic and rigorous evaluation process. The predictive roadmap detailed in this guide—from a proposed synthesis through tiered in vitro and in vivo screening—provides the logical framework necessary to efficiently probe its pharmacological profile. Successful validation in preclinical models would position this molecule as a novel lead candidate for the development of next-generation treatments for psychiatric and neurological disorders.

References

-

Title: 1-(4-Bromophenyl)piperazine hydrochloride | C10H14BrClN2 | CID 14422838 Source: PubChem URL: [Link]

-

Title: Piperazine & Derivatives Source: Adani Pharmachem Private Limited URL: [Link]

-

Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate URL: [Link]

-

Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]

-

Title: Piperazine derivatives for therapeutic use: a patent review (2010-present) Source: PubMed URL: [Link]

-

Title: (S)-(4-Bromophenyl)(2-(4-Chlorophenyl)Piperazin-1-Yl)Methanone Hydrochloride Source: My Skin Recipes URL: [Link]

-

Title: Piperazine Source: chemeurope.com URL: [Link]

-

Title: 1-(4-Bromophenyl)piperazine hydrochloride Source: African Rock Art URL: [Link]

-

Title: SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. adanipharma.net [adanipharma.net]

- 7. globalresearchonline.net [globalresearchonline.net]